(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with the molecular formula C20H17N5O5S and a molecular weight of 439.453 g/mol This compound is known for its unique structure, which includes a nitrobenzyl group, a thiazolidinone ring, and a hydrazone linkage
Preparation Methods
The synthesis of 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves several steps. The starting material, 3-nitrobenzaldehyde, is first nitrated to introduce the nitro group. This is followed by the formation of the thiazolidinone ring through a cyclization reaction. The final step involves the condensation of the thiazolidinone derivative with hydrazine to form the hydrazone linkage . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar compounds to 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone include:
- 4-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 3-nitrobenzaldehyde [(2E)-3-allyl-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 4-hydroxybenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone These compounds share similar structural features but differ in the position and nature of substituents on the benzaldehyde ring . The unique combination of the nitro group, thiazolidinone ring, and hydrazone linkage in 3-nitrobenzaldehyde [(2E)-3-allyl-5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone gives it distinct chemical properties and potential applications.
Properties
Molecular Formula |
C20H17N5O5S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2E)-5-[(2-nitrophenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17N5O5S/c1-2-10-23-19(26)18(12-15-7-3-4-9-17(15)25(29)30)31-20(23)22-21-13-14-6-5-8-16(11-14)24(27)28/h2-9,11,13,18H,1,10,12H2/b21-13+,22-20+ |
InChI Key |
HCKFVWAUPHHKEJ-QFPYYILASA-N |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.